1-(4-Bromophenyl)imidazolidine-2,4,5-trione
Overview
Description
“1-(4-Bromophenyl)imidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C9H5BrN2O3 and a molecular weight of 269.05 . It is used for proteomics research .
Synthesis Analysis
The synthesis of imidazolidine-2,4,5-trione compounds has been reported in the literature . For example, glycoluril was oxidized with potassium persulfate, resulting in imidazolidine-2,4,5-trione . The purification of the prepared compounds was realized by dissolving in DCM, and adding n-hexane to induce precipitation of the products in high yields (80%–90%) .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string: C1=CC(=CC=C1N2C(=O)C(=O)NC2=O)Br .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the search results, imidazolidine-2,4,5-trione is a useful intermediate which can be used to synthesize imidazo[1,2-a]pyridines, -pyrazines, -pyrimidines, and some other nitrogen-bridgehead fused heterocycles .Physical and Chemical Properties Analysis
“this compound” is a powder that should be stored at room temperature . Its lipophilicity, which can affect absorption, distribution, metabolism, excretion, and toxicity properties, as well as pharmacological activity, is not specified in the search results .Safety and Hazards
The safety information for “1-(4-Bromophenyl)imidazolidine-2,4,5-trione” includes several precautionary statements such as avoiding contact with air and water due to possible violent reaction and flash fire, and not subjecting it to grinding/shock/friction . It also includes hazard statements, but these are not specified in the search results .
Properties
IUPAC Name |
1-(4-bromophenyl)imidazolidine-2,4,5-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-1-3-6(4-2-5)12-8(14)7(13)11-9(12)15/h1-4H,(H,11,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJFJQBDSYCQBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=O)NC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.